molecular formula C22H31N5O B2918108 1-{4-[(4-cyclohexyl-4H-1,2,4-triazol-3-yl)methyl]piperazin-1-yl}-2-(2-methylphenyl)ethan-1-one CAS No. 1396680-75-3

1-{4-[(4-cyclohexyl-4H-1,2,4-triazol-3-yl)methyl]piperazin-1-yl}-2-(2-methylphenyl)ethan-1-one

Cat. No.: B2918108
CAS No.: 1396680-75-3
M. Wt: 381.524
InChI Key: AHVXEXDRYIGQKJ-UHFFFAOYSA-N
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Description

1-{4-[(4-cyclohexyl-4H-1,2,4-triazol-3-yl)methyl]piperazin-1-yl}-2-(2-methylphenyl)ethan-1-one is a complex organic compound that features a triazole ring, a piperazine ring, and a cyclohexyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{4-[(4-cyclohexyl-4H-1,2,4-triazol-3-yl)methyl]piperazin-1-yl}-2-(2-methylphenyl)ethan-1-one typically involves multiple stepsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing yield and purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods aim to maximize efficiency and minimize waste, often employing green chemistry principles to reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

1-{4-[(4-cyclohexyl-4H-1,2,4-triazol-3-yl)methyl]piperazin-1-yl}-2-(2-methylphenyl)ethan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes .

Scientific Research Applications

1-{4-[(4-cyclohexyl-4H-1,2,4-triazol-3-yl)methyl]piperazin-1-yl}-2-(2-methylphenyl)ethan-1-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-{4-[(4-cyclohexyl-4H-1,2,4-triazol-3-yl)methyl]piperazin-1-yl}-2-(2-methylphenyl)ethan-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Cyclohexyl-4H-1,2,4-triazol-3-yl)methanamine dihydrochloride
  • 1-(5-Phenyl-4H-1,2,4-triazol-3-yl)methanamine dihydrochloride
  • 1-(4-Propyl-4H-1,2,4-triazol-3-yl)methanamine dihydrochloride

Uniqueness

1-{4-[(4-cyclohexyl-4H-1,2,4-triazol-3-yl)methyl]piperazin-1-yl}-2-(2-methylphenyl)ethan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-[4-[(4-cyclohexyl-1,2,4-triazol-3-yl)methyl]piperazin-1-yl]-2-(2-methylphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31N5O/c1-18-7-5-6-8-19(18)15-22(28)26-13-11-25(12-14-26)16-21-24-23-17-27(21)20-9-3-2-4-10-20/h5-8,17,20H,2-4,9-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHVXEXDRYIGQKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CC(=O)N2CCN(CC2)CC3=NN=CN3C4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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